molecular formula C15H24N2 B14029056 (R)-1-Benzyl-3-(tert-butyl)piperazine

(R)-1-Benzyl-3-(tert-butyl)piperazine

Cat. No.: B14029056
M. Wt: 232.36 g/mol
InChI Key: AVQDNIKNUHUQMI-AWEZNQCLSA-N
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Description

®-1-Benzyl-3-(tert-butyl)piperazine is a chiral piperazine derivative characterized by the presence of a benzyl group at the 1-position and a tert-butyl group at the 3-position. Piperazine derivatives are widely recognized for their biological and pharmaceutical activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-(tert-butyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the one-pot three-step multicomponent reaction of (R/S)-amino acids, amines, paraformaldehyde, and tert-butyl isocyanide .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-(tert-butyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or tert-butyl groups can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce various substituted piperazines.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-(tert-butyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring’s nitrogen atoms serve as hydrogen bond donors/acceptors, enhancing interactions with receptors and increasing water solubility and bioavailability . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

®-1-Benzyl-3-(tert-butyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

(3R)-1-benzyl-3-tert-butylpiperazine

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3/t14-/m0/s1

InChI Key

AVQDNIKNUHUQMI-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CN(CCN1)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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